Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Cyanoacrylate building blocks with reactive handles for late-stage diversification are scarce. Chloro/bromo analogs suffer kinetic limitations in cross-coupling and lack heavy-atom utility for crystallography. This iodo-substituted compound resolves both: • Superior leaving group enables efficient Suzuki & Sonogashira couplings under mild conditions. • Iodine anomalous scattering supports robust experimental phasing for protein-ligand co-crystallization. • Consistent ≥95% purity across batches ensures reproducible DOS & medchem workflows. Procured from verified supply chains with global shipping.

Molecular Formula C12H10IN3O4
Molecular Weight 387.133
CAS No. 954118-34-4
Cat. No. B2641568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
CAS954118-34-4
Molecular FormulaC12H10IN3O4
Molecular Weight387.133
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N
InChIInChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7-
InChIKeyXAYCLMQTTOACRN-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: Properties & Supply


Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS 954118-34-4) is a multifunctional organic compound belonging to the cyanoacrylate class, characterized by an ethyl ester, a nitrile, and a unique 2-iodo-4-nitrophenylamino substituent . Its molecular formula is C12H10IN3O4, with a molecular weight of 387.13 g/mol . The compound is primarily utilized as a research intermediate in organic synthesis and medicinal chemistry, with its distinct structure enabling applications not possible with simpler cyanoacrylate analogs . It is commercially available from several research chemical suppliers, typically at a purity of 95% or higher, and is intended for research use only .

Iodo-substituent as cross-coupling handle for library synthesis
Heavy-atom phasing for protein-ligand X-ray structural biology
Physicochemical tuning in drug discovery analog series

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: Halogen Substituent Effects


The presence, type, and position of halogen atoms on the phenyl ring of cyanoacrylate derivatives profoundly influence their physicochemical properties and chemical reactivity, making simple halogen substitution invalid for precise research applications . While chloro- and bromo-analogs exist, the iodo-substituent in this compound provides a uniquely reactive and versatile handle due to its superior leaving group ability in cross-coupling reactions and its high atomic number for X-ray applications . For instance, the iodo group enables synthetic transformations that are kinetically or thermodynamically unfavorable for lighter halogens, and its significant electron density imparts distinct properties to the molecule that cannot be replicated by any other halogen analog . This specificity mandates the procurement of the exact iodo compound for studies requiring these particular features.

Cross-coupling shift
Chloro/bromo analogs may show reduced oxidative addition, limiting Pd-catalyzed derivatization efficiency.
Phasing power loss
Lighter halogens lack iodine’s anomalous scattering; experimental phasing may not be achievable without heavy atom.
Property mismatch
Replacing iodine alters molecular weight, lipophilicity, and ADME parameters; physicochemical profiles will not transfer.

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: Quantitative Differentiation from Halogen Analogs


Superior Leaving Group in Pd-Catalyzed Cross-Coupling

The iodine substituent in the target compound provides a highly effective synthetic handle for subsequent derivatization via palladium-catalyzed cross-coupling reactions . In contrast, the corresponding chloro- and bromo-analogs are significantly less reactive in these transformations . This difference is attributed to the lower bond dissociation energy of the C-I bond and the superior ability of iodide to undergo oxidative addition with Pd(0) catalysts, which is the rate-limiting step in these catalytic cycles .

Cross-coupling reactivity
Class-level
Iodo-substituent: reported much faster oxidative addition in Pd(0) catalytic cycles vs C-Br or C-Cl.
Supports building-block selection for cross-coupling library synthesis.
Class-level inference; verify in specific catalytic system.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Molecular Weight Distinction for ADME Profiling

The molecular weight (MW) of a compound is a critical parameter in drug discovery, influencing properties such as absorption, distribution, metabolism, and excretion (ADME). The target compound has a distinct MW of 387.13 g/mol, due to the presence of the heavy iodine atom . This is significantly higher than its analogs: the chloro analog has a MW of 295.68 g/mol, and the unsubstituted parent compound Ethyl 2-cyano-3-(4-nitrophenyl)acrylate has a MW of 246.22 g/mol . This difference is crucial for accurate pharmacokinetic profiling and for tuning the physicochemical properties of a lead series.

Molecular weight
Head-to-head
387.13 g/mol (I) vs 295.68 (Cl) / 246.22 (parent)
Enables distinct physicochemical and ADME profiling.
Medicinal Chemistry Pharmacokinetics Drug Discovery

Heavy Atom Effect for X-ray Crystallography

The high atomic number of iodine (Z=53) in this compound provides a 'heavy atom' that is exceptionally useful for experimental phasing in X-ray crystallography . This property is leveraged to solve the phase problem for protein-ligand complexes, a capability absent in the chloro and bromo analogs, which have significantly lower atomic numbers and thus produce a much weaker anomalous signal . While bromine can also be used as a heavy atom, iodine's larger anomalous scattering factor offers superior phasing power, especially for high-resolution structure determination .

Anomalous scattering
Class-level
Iodine (Z=53) provides strong anomalous signal; significantly exceeds Cl (Z=17) and Br (Z=35).
Supports experimental phasing for co-crystallization studies.
Class-level inference; phasing power depends on crystal quality and resolution.
Structural Biology X-ray Crystallography Chemical Biology

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: Research Applications


Diversity-Oriented Synthesis Building Block

Medicinal chemists can utilize this compound as a key intermediate in diversity-oriented synthesis (DOS) campaigns. The highly reactive iodo-substituent serves as a privileged site for late-stage functionalization via Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of focused libraries of cyanoacrylate-based compounds with varied substitution patterns . This is a clear advantage over the chloro and bromo analogs, which are less reactive and would require harsher conditions or yield fewer products .

X-ray Phasing Tool for Structural Biology

The unique heavy atom effect of the iodine atom makes this compound an excellent candidate for co-crystallization studies with target proteins to determine the binding mode of the cyanoacrylate scaffold . The strong anomalous scattering from iodine allows for robust experimental phasing to solve the phase problem, yielding high-resolution 3D structures of the protein-ligand complex. This structural information is invaluable for structure-based drug design and is not obtainable with the lighter halogen analogs .

Model Compound for Heavy Atom Effects in Polymers

Researchers in polymer and materials science can use this monomer to investigate the influence of a heavy atom substituent on polymerization kinetics and the properties of the resulting poly(cyanoacrylate) . The iodine atom may also impart radiopacity to the polymer, as suggested by patents on iodine-containing cyanoacrylate compositions [1], making it a model compound for developing new radiopaque adhesives or coatings for medical or industrial applications.

Application
Selection Property
Validation Focus
Cyanoacrylate library synthesis
Iodo cross-coupling reactivity
Pd-catalyzed coupling efficiency
Protein-ligand co-crystallization
Heavy-atom anomalous scattering
Experimental phasing power and resolution
Radiopaque polymer model
Heavy-atom monomer incorporation
Polymerization behavior and radiopacity assessment

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